![molecular formula C14H10F3NO2 B2588080 (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine CAS No. 451485-71-5](/img/structure/B2588080.png)
(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromobenzaldehyde under basic conditions to form the intermediate 2-[3-(trifluoromethyl)phenoxy]benzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances these interactions by increasing the lipophilicity and electron-withdrawing capacity of the compound. This leads to stronger binding affinities and more potent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-({2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
- (Z)-N-({2-[3-(difluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
- (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)amine
Uniqueness
Compared to similar compounds, (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
451485-71-5 |
|---|---|
Formule moléculaire |
C14H10F3NO2 |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-3-6-12(8-11)20-13-7-2-1-4-10(13)9-18-19/h1-9,19H |
Clé InChI |
UGXDRGXAEGYAMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


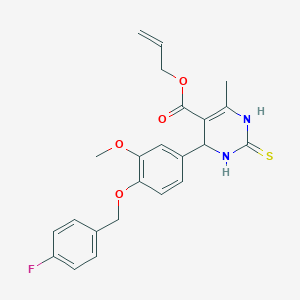
![5-[(4-Acetylphenoxy)methyl]-2-furoic acid](/img/structure/B2588002.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)
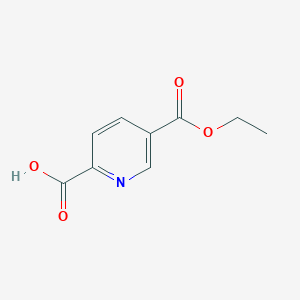
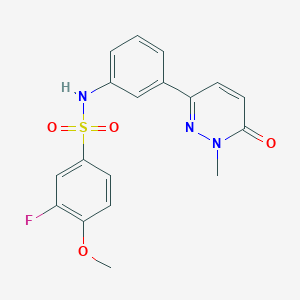
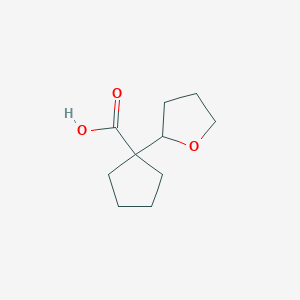

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)
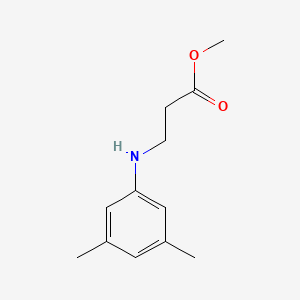
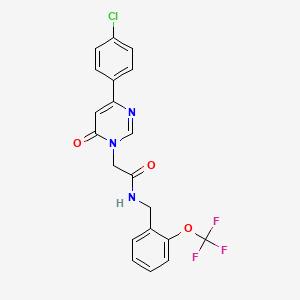
![3,3-dimethyl-1-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2588015.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)
![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)
